![molecular formula C26H20FN3O4 B2580090 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 877657-51-7](/img/no-structure.png)

2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

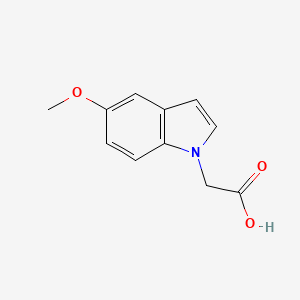

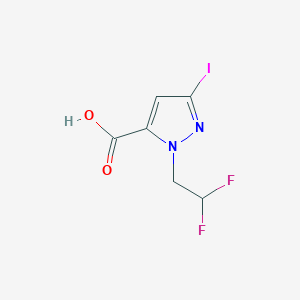

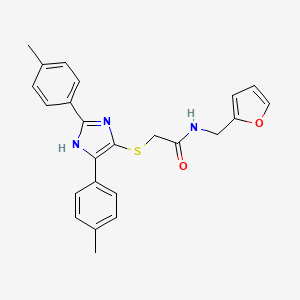

The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a benzofuro group, a pyrimidinone group, and a methylbenzyl group . It is related to a class of compounds known as pyrano[2,3-d]pyrimidine-2,4-diones .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. An X-ray diffraction analysis of a similar compound revealed that all ring atoms in the benzo[4,5]furo[3,2-d]pyrimidinone moieties are almost coplanar .

Aplicaciones Científicas De Investigación

Anticancer Activity

Compounds related to the specified chemical structure have been investigated for their anticancer properties. For instance, derivatives of similar structures have shown appreciable cancer cell growth inhibition against multiple cancer cell lines, indicating their potential as anticancer agents (Al-Sanea et al., 2020). Additionally, compounds with fluoro substituents have been found to exhibit anticancer activity at low concentrations compared to reference drugs like 5-fluorodeoxyuridine, highlighting their potential in anti-lung cancer treatments (Hammam et al., 2005).

Imaging Applications

Fluorinated ligands of the translocator protein (18 kDa) have been developed for imaging neuroinflammatory processes with positron emission tomography (PET). One such compound, DPA-714, is a fluorinated ligand that has been successfully labeled with fluorine-18 for in vivo imaging, showcasing the importance of fluorinated compounds in diagnostic imaging (Dollé et al., 2008).

Anti-inflammatory Activity

Research on related compounds has also explored their potential in anti-inflammatory treatments. For example, thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, with implications for their use in treating inflammation-related disorders (Fallah-Tafti et al., 2011).

Synthesis and Characterization

The synthesis and characterization of compounds with similar structures have been extensively studied, providing valuable insights into their chemical properties and potential therapeutic applications. For instance, the synthesis of enantiomers related to the specified chemical structure has been reported, highlighting the importance of stereochemistry in the activity of such compounds (Jing, 2011).

Mecanismo De Acción

Remember, working with chemicals should always be done following the appropriate safety guidelines and ethical considerations. If this compound is synthesized or used in a lab, proper personal protective equipment should be used, and safety data sheets should be consulted to understand the potential hazards .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-fluorobenzaldehyde with 2-amino-3,4-dihydrobenzofuran-7-carboxylic acid, followed by cyclization with acetic anhydride and N-methylation with methyl iodide. The resulting intermediate is then coupled with 4-methylbenzylamine and acetylated to yield the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-amino-3,4-dihydrobenzofuran-7-carboxylic acid", "acetic anhydride", "methyl iodide", "4-methylbenzylamine", "acetic acid", "sodium acetate", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "dichloromethane", "ethyl acetate", "hexanes" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 2-amino-3,4-dihydrobenzofuran-7-carboxylic acid in the presence of triethylamine and N,N-dimethylformamide to yield the corresponding imine intermediate.", "Step 2: Cyclization of the imine intermediate with acetic anhydride in the presence of sodium acetate to form the benzofuro[3,2-d]pyrimidine intermediate.", "Step 3: N-methylation of the benzofuro[3,2-d]pyrimidine intermediate with methyl iodide in the presence of potassium carbonate and N,N-dimethylformamide to yield the N-methylated intermediate.", "Step 4: Coupling of the N-methylated intermediate with 4-methylbenzylamine in the presence of acetic acid and triethylamine to form the amide intermediate.", "Step 5: Acetylation of the amide intermediate with acetic anhydride in the presence of triethylamine to yield the final product, 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide.", "Step 6: Purification of the final product by column chromatography using a mixture of dichloromethane and ethyl acetate as the eluent, followed by recrystallization from a mixture of hexanes and ethyl acetate." ] } | |

Número CAS |

877657-51-7 |

Nombre del producto |

2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide |

Fórmula molecular |

C26H20FN3O4 |

Peso molecular |

457.461 |

Nombre IUPAC |

2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |

InChI |

InChI=1S/C26H20FN3O4/c1-16-6-8-17(9-7-16)14-28-22(31)15-29-23-20-4-2-3-5-21(20)34-24(23)25(32)30(26(29)33)19-12-10-18(27)11-13-19/h2-13H,14-15H2,1H3,(H,28,31) |

Clave InChI |

WXRUFSUTXULDBA-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluoro-N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B2580007.png)

![N-(4-acetylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2580009.png)

![Benzo[d][1,3]dioxol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2580027.png)

![3-[(4-Bromophenyl)methyl]-3-methylazetidine;hydrochloride](/img/structure/B2580029.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2580030.png)